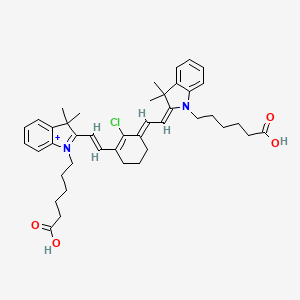
Cy7 bis-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy7 bis-acid, also known as heptamethine cyanine dye, is a near-infrared fluorescent dye widely used in various scientific fields. It is known for its excellent photophysical properties, including high quantum yield, long absorption and emission wavelengths, and low background interference. These properties make it particularly useful in biological imaging and diagnostic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 bis-acid typically involves the condensation of indole derivatives with a heptamethine chain. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization to form the final dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity starting materials and solvents is crucial to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cy7 bis-acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can modify the electronic structure of the dye, affecting its fluorescence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified Cy7 derivatives with altered photophysical properties. These derivatives can be tailored for specific applications, such as targeted imaging or therapeutic delivery .
Aplicaciones Científicas De Investigación
Cy7 bis-acid has a wide range of applications in scientific research, including:
Biological Imaging: Used for near-infrared fluorescence imaging of tissues and cells, providing high-resolution images with minimal background interference.
Cancer Diagnostics: Employed in the detection and monitoring of tumors due to its ability to target cancer cells and provide clear imaging.
Photodynamic Therapy: Utilized in combination with light to generate reactive oxygen species that can kill cancer cells.
Drug Delivery: Conjugated with therapeutic agents to enable targeted delivery and real-time tracking of drug distribution.
Mecanismo De Acción
The mechanism of action of Cy7 bis-acid involves its ability to absorb and emit near-infrared light. The dye’s molecular structure allows it to penetrate tissues and bind to specific targets, such as cancer cells. Upon excitation with near-infrared light, the dye emits fluorescence, which can be detected and used for imaging. In photodynamic therapy, the dye generates reactive oxygen species upon light activation, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cy3 bis-acid: A shorter-wavelength cyanine dye with similar applications but lower tissue penetration.
Cy5 bis-acid: Another cyanine dye with intermediate wavelength properties, used for imaging and diagnostics.
Indocyanine Green: A clinically approved near-infrared dye with applications in medical imaging but with limitations in photostability and targeting specificity.
Uniqueness of Cy7 bis-acid
This compound stands out due to its longer absorption and emission wavelengths, which provide deeper tissue penetration and lower background interference. Its high quantum yield and photostability make it a preferred choice for long-term imaging and therapeutic applications .
Propiedades
Fórmula molecular |
C42H52ClN2O4+ |
|---|---|
Peso molecular |
684.3 g/mol |
Nombre IUPAC |
6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C42H51ClN2O4/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49)/p+1 |
Clave InChI |
MUEMGQSGNZKFJI-UHFFFAOYSA-O |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
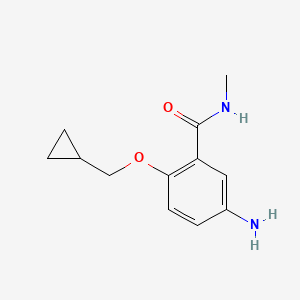

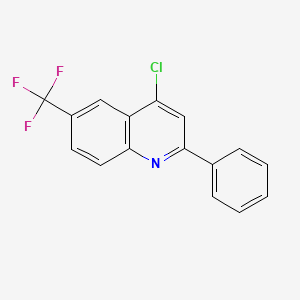
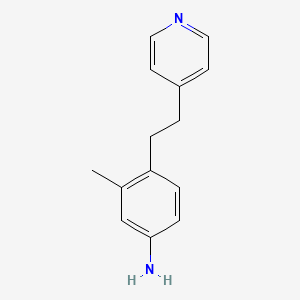
![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
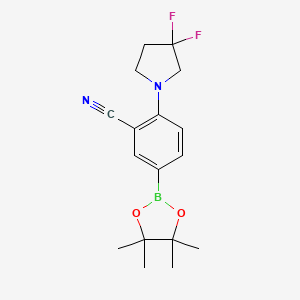
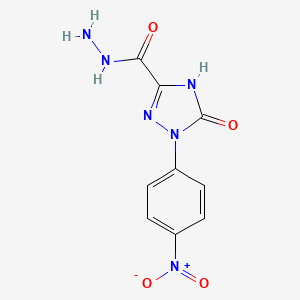

![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
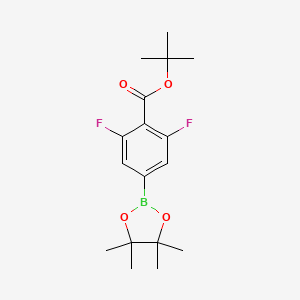
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)
